molecular formula C20H16N2O3S B5069889 N-(4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide CAS No. 6097-84-3

N-(4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide

Cat. No. B5069889
CAS RN: 6097-84-3
M. Wt: 364.4 g/mol
InChI Key: FTNCATRRBVTNQE-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide belongs to a class of organic compounds known for their intricate molecular structures and diverse chemical properties. These compounds are of interest in various scientific fields, including medicinal chemistry, due to their potential biological activities and applications in material science for their unique physical and chemical characteristics.

Synthesis Analysis

A related study on the synthesis of N-(4-hydroxyphenyl)acetamide, a compound with structural similarities, employed a one-pot synthesis via the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes. This method offers a direct approach to synthesizing acetamide derivatives with high selectivity and yield under optimized conditions (Vavasori, Capponi, & Ronchin, 2023).

Molecular Structure Analysis

The study of acetamide derivatives like 2-Chloro-N-(3-methylphenyl)acetamide has revealed insights into their molecular conformations. Crystallographic analysis has shown that these molecules can adopt specific conformations that influence their chemical reactivity and interactions (Gowda et al., 2007).

Chemical Reactions and Properties

The reactivity of acetamide derivatives is influenced by their molecular structure. For example, the presence of nitro and acetamido groups in molecules such as N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide affects their chemical shifts in NMR spectroscopy, indicating interactions between these functional groups (Zhang Da-yang, 2004).

Mechanism of Action

Target of Action

The primary target of N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth .

Mode of Action

N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide interacts with DHFR, inhibiting its function . This interaction disrupts the tetrahydrofolate synthesis pathway, leading to a decrease in DNA synthesis and cell growth .

Biochemical Pathways

The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, a co-factor required for the synthesis of purines and pyrimidines, which are essential components of DNA .

Pharmacokinetics

The compound’s molecular weight, which is 1801607 , suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The inhibition of DHFR by N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide leads to a decrease in DNA synthesis and cell growth . This can result in the death of rapidly dividing cells, such as cancer cells .

Action Environment

The action, efficacy, and stability of N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s stability and interaction with its target .

properties

IUPAC Name

N-(4-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-20(21-16-11-13-17(14-12-16)22(24)25)19(15-7-3-1-4-8-15)26-18-9-5-2-6-10-18/h1-14,19H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNCATRRBVTNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387285
Record name N-(4-Nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6097-84-3
Record name N-(4-Nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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